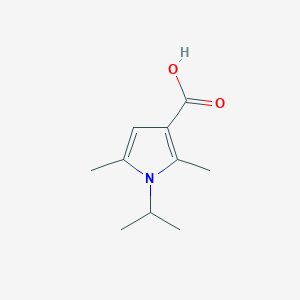
Ácido 1-isopropil-2,5-dimetil-1H-pirrol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of isopropyl and dimethyl substituents at positions 1, 2, and 5, respectively, and a carboxylic acid group at position 3
Aplicaciones Científicas De Investigación
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as conductive polymers and dyes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . It is plausible that 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, suggesting that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may also influence multiple biochemical pathways .
Pharmacokinetics
The properties of similar compounds suggest that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may have comparable pharmacokinetic characteristics .
Result of Action
Similar compounds have been shown to have a variety of biological activities, suggesting that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may also have diverse molecular and cellular effects .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors . Therefore, it is plausible that the action of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also be influenced by environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable amine with a diketone followed by cyclization can yield the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a solvent such as toluene or ethanol, with the addition of a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification process may involve crystallization or chromatography techniques to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
2,5-Dimethyl-1H-pyrrole: Lacks the isopropyl and carboxylic acid groups, resulting in different chemical and biological properties.
1H-Pyrrole-2,5-dicarboxylic acid: Contains two carboxylic acid groups, leading to increased acidity and different reactivity.
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: The carboxamide group alters the compound’s hydrogen bonding and solubility properties.
Uniqueness: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both isopropyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRKNQFRGKDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407114 |
Source


|
| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-27-8 |
Source


|
| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
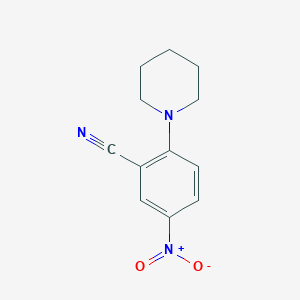

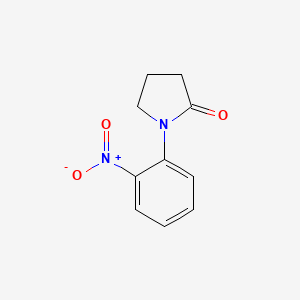
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
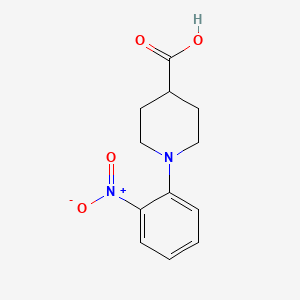
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

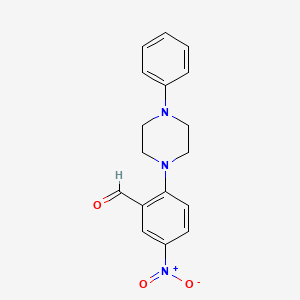
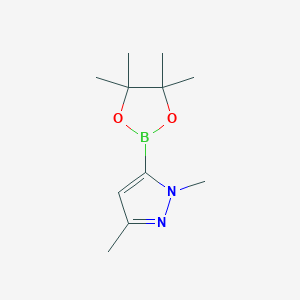
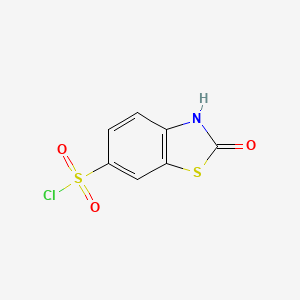
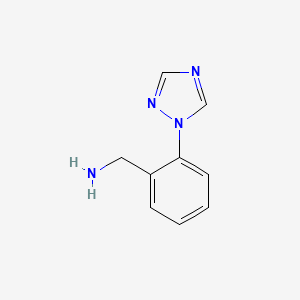
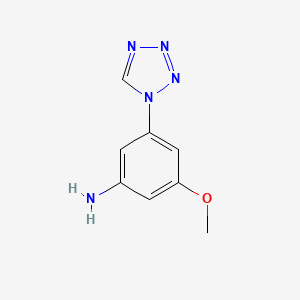
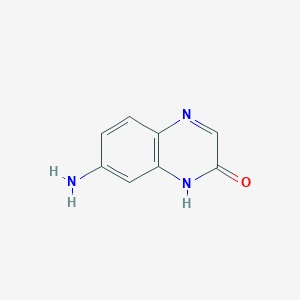
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
